molecular formula C12H19ClN2O2 B1500153 1-N-CBZ-2-methylpropane-1,2-diamine-HCl CAS No. 1179359-79-5

1-N-CBZ-2-methylpropane-1,2-diamine-HCl

Cat. No. B1500153
CAS RN: 1179359-79-5
M. Wt: 258.74 g/mol
InChI Key: CCLPHVRFFFXNKO-UHFFFAOYSA-N
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Description

1-N-CBZ-2-methylpropane-1,2-diamine-HCl is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of 2-methylpropane-1,2-diamine and is commonly known as CBZ-MPD. This compound has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 1-N-CBZ-2-methylpropane-1,2-diamine-HCl is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-N-CBZ-2-methylpropane-1,2-diamine-HCl in lab experiments is its potential for use in the treatment of cancer and other diseases. It has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 1-N-CBZ-2-methylpropane-1,2-diamine-HCl. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Scientific Research Applications

1-N-CBZ-2-methylpropane-1,2-diamine-HCl has been used extensively in scientific research for its potential applications in the field of medicine. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

benzyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,13)9-14-11(15)16-8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLPHVRFFFXNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662662
Record name Benzyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179359-79-5
Record name Carbamic acid, N-(2-amino-2-methylpropyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179359-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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